molecular formula C8H6F3NO B13025008 4-Amino-3-(trifluoromethyl)benzaldehyde

4-Amino-3-(trifluoromethyl)benzaldehyde

Cat. No.: B13025008
M. Wt: 189.13 g/mol
InChI Key: QZZNZXDUCFGGPT-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H6F3NO . It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzaldehyde ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(trifluoromethyl)benzaldehyde typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes:

Another method involves the reaction of m-amino benzotrifluoride with ethyl formate to obtain this compound, followed by further reactions to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. These methods often involve the use of readily available raw materials and mild reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzaldehyde
  • 4-Fluoro-3-(trifluoromethyl)benzaldehyde
  • 3-(trifluoromethyl)benzaldehyde

Uniqueness

4-Amino-3-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the amino and trifluoromethyl groups on the benzaldehyde ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

4-amino-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-4H,12H2

InChI Key

QZZNZXDUCFGGPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)N

Origin of Product

United States

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